molecular formula C16H10F3NO B1325426 2-(3-Cyanophenyl)-4'-trifluoromethylacetophenone CAS No. 898784-55-9

2-(3-Cyanophenyl)-4'-trifluoromethylacetophenone

Cat. No. B1325426
M. Wt: 289.25 g/mol
InChI Key: OSLQVNOWVWVLRA-UHFFFAOYSA-N
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Description

This compound is a derivative of acetonitrile, which is a colorless liquid used as a polar aprotic solvent in organic synthesis and in the purification of butadiene . The cyanophenyl group suggests the presence of a benzene ring with a nitrile (-CN) substituent, and the trifluoromethylacetophenone part implies a ketone group adjacent to a trifluoromethyl group.


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized via Suzuki-Miyaura coupling , a widely-used method for forming carbon-carbon bonds. This process involves a palladium-catalyzed cross-coupling reaction between organoboron compounds and organic halides .

Scientific Research Applications

Photochemistry and Crystal Structures

A study on the photochemistry and crystal structures of similar α-adamantylacetophenones, which are closely related to 2-(3-Cyanophenyl)-4'-trifluoromethylacetophenone, revealed important insights. These molecules adopt similar conformations that are significant in their photochemical reactions. The study contributes to the understanding of the stability and reactivity of such compounds under photochemical conditions (Fu, Scheffer, Trotter, & Yang, 1998).

Synthesis of Flavones and Other Compounds

Another research demonstrated the cyclization of 2-acyloxybenzoic acids, including those structurally similar to 2-(3-Cyanophenyl)-4'-trifluoromethylacetophenone, to produce flavones and other compounds. This synthesis process has potential applications in the development of new chemical entities (Vorbrüggen, Bohn, & Krolikiewicz, 1990).

Optoelectronic Properties in Photochromic Diarylethenes

A study focusing on photochromic diarylethenes, which include cyano groups in positions similar to 2-(3-Cyanophenyl)-4'-trifluoromethylacetophenone, revealed that the substituent position significantly affects their optoelectronic properties. This includes effects on photochromism, fluorescence, and electrochemical properties, indicating potential applications in optoelectronic devices (Liu, Pu, Zheng, Le, & Luo, 2007).

Development of High-Performance Composite Materials

Research on high-performance monomers based on trifluoroacetophenone, which is structurally related to 2-(3-Cyanophenyl)-4'-trifluoromethylacetophenone, shows its potential in the development of thermally stable polymers such as polyimides and polybenzoxazoles. These polymers possess excellent thermooxidative stability and are important in the development of composite structures (Mcgrath, Grubbs, Woodard, Rogers, Gungor, Joseph, Mercier, & Brennan, 1994).

Safety And Hazards

While specific safety data for this compound is not available, handling of similar organic compounds requires appropriate safety measures. This includes avoiding inhalation or skin contact, and using the compound only in well-ventilated areas or with appropriate respiratory protection .

properties

IUPAC Name

3-[2-oxo-2-[4-(trifluoromethyl)phenyl]ethyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3NO/c17-16(18,19)14-6-4-13(5-7-14)15(21)9-11-2-1-3-12(8-11)10-20/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSLQVNOWVWVLRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C#N)CC(=O)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30642336
Record name 3-{2-Oxo-2-[4-(trifluoromethyl)phenyl]ethyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Cyanophenyl)-4'-trifluoromethylacetophenone

CAS RN

898784-55-9
Record name 3-[2-Oxo-2-[4-(trifluoromethyl)phenyl]ethyl]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898784-55-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-{2-Oxo-2-[4-(trifluoromethyl)phenyl]ethyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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